6-[(2Z)-2-{[5-(3-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
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Overview
Description
6-[(2Z)-2-{[5-(3-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a hydrazine group, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2Z)-2-{[5-(3-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl group. The key steps include:
Formation of the Furan Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the furan ring using a mixture of nitric acid and sulfuric acid.
Formation of the Hydrazine Group: This involves the reaction of the nitrophenyl-furan compound with hydrazine hydrate under reflux conditions.
Formation of the Oxadiazole Ring: This step involves the cyclization of the hydrazine derivative with appropriate reagents such as carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine and furan moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
The compound is being investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 6-[(2Z)-2-{[5-(3-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Properties
IUPAC Name |
5-N-[(Z)-[5-(3-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-6-N-(2,3-dimethylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN8O4/c1-12-4-3-5-17(13(12)2)26-20-21(28-23-22(27-20)30-36-31-23)29-25-11-15-7-9-19(35-15)14-6-8-18(32(33)34)16(24)10-14/h3-11H,1-2H3,(H,26,27,30)(H,28,29,31)/b25-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXIHJGTIPQUSV-GATIEOLUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2NN=CC4=CC=C(O4)C5=CC(=C(C=C5)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2N/N=C\C4=CC=C(O4)C5=CC(=C(C=C5)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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